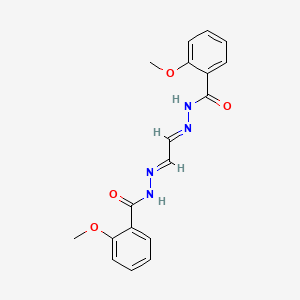
N',N''-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two methoxybenzohydrazide groups connected by an ethane-1,2-diylidenebis linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) typically involves the condensation reaction between ethane-1,2-dione and 2-methoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and selectivity. The final product is typically purified using techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. These reactions are often conducted under mild conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions. The reactions are usually performed in the presence of a suitable solvent and a catalyst.
Major Products Formed
Oxidation: Oxidation products may include corresponding oxides or other higher oxidation state compounds.
Reduction: Reduction products may include hydrazines or other reduced forms of the compound.
Substitution: Substitution reactions yield products with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, it can interact with proteins and nucleic acids, affecting their structure and function. The specific pathways involved in its biological activity are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- N’,N’'-(1E,2E)-2-buten-1-ylidene-5-chloro-2-methoxybenzohydrazide
- N’-[(E)-1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide
Uniqueness
N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) is unique due to its specific ethane-1,2-diylidenebis linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Propiedades
Fórmula molecular |
C18H18N4O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-methoxy-N-[(E)-[(2E)-2-[(2-methoxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide |
InChI |
InChI=1S/C18H18N4O4/c1-25-15-9-5-3-7-13(15)17(23)21-19-11-12-20-22-18(24)14-8-4-6-10-16(14)26-2/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+ |
Clave InChI |
XRPUCVKYEMAOAU-AYKLPDECSA-N |
SMILES isomérico |
COC1=CC=CC=C1C(=O)N/N=C/C=N/NC(=O)C2=CC=CC=C2OC |
SMILES canónico |
COC1=CC=CC=C1C(=O)NN=CC=NNC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Chlorophenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11560080.png)
![2-Ethoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11560088.png)
![3-({(E)-[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)](/img/structure/B11560089.png)
![(2E)-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11560092.png)
![1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate](/img/structure/B11560096.png)
![4-[(2Z)-2-(2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11560105.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11560107.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide](/img/structure/B11560110.png)
![N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide](/img/structure/B11560121.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11560132.png)
![5-amino-3-[(E)-1-cyano-2-phenylethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11560134.png)
![4-(dimethylamino)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B11560141.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11560144.png)
![3-Nitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11560150.png)
